2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid
Description
This compound is a multifunctional derivative of piperidine featuring two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). The Fmoc group is UV-sensitive and cleaved under basic conditions (e.g., piperidine), while the Boc group is acid-labile (e.g., trifluoroacetic acid (TFA)) . The acetic acid moiety enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) and combinatorial chemistry . Its piperidine core and dual protection enable selective deprotection strategies, critical for constructing complex peptidomimetics and macrocycles .
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-15-19-13-12-18(14-25(31)32)16-30(19)27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,29,33)(H,31,32) |
InChI Key |
QSNYXRRAVXBCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are introduced through protection reactions using Fmoc-Cl and Boc2O, respectively.
Acetic Acid Substitution: The acetic acid moiety is introduced via a substitution reaction, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) are common for introducing the acetic acid group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in protecting groups, substituent positions, and functional groups, influencing their reactivity, stability, and applications. Key comparisons are summarized below:
Key Observations :
- Substituent Position : Piperidine analogs (e.g., CAS 885951-96-2) exhibit higher conformational rigidity than piperazine derivatives (CAS 180576-05-0), affecting binding affinity in drug design .
- Dual Protection : The target compound’s dual Fmoc/Boc system allows sequential deprotection, enabling precise modifications in multistep syntheses .
- Solubility : Acetic acid-containing derivatives (e.g., CAS 886362-31-8) show improved aqueous solubility compared to esterified analogs .
Biological Activity
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(((tert-butoxycarbonyl)amino)methyl)piperidin-3-yl)acetic acid, also known by its CAS number 83999-93-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological activities, including data tables and case studies where applicable.
The molecular formula of the compound is , with a molecular weight of 498.53 g/mol. The structure features a piperidine ring, a fluorenylmethoxycarbonyl group, and a tert-butoxycarbonyl moiety, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.53 g/mol |
| CAS Number | 83999-93-3 |
Synthesis
The synthesis of this compound typically involves the protection of amine groups and the formation of the piperidine ring through various organic reactions. The detailed synthetic routes often include steps such as alkylation, acylation, and deprotection, which are common in peptide synthesis.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, research has shown that derivatives of this compound can inhibit bacterial growth by targeting specific metabolic pathways.
Case Study:
In a study published in Biological & Medicinal Chemistry Letters, researchers synthesized various derivatives and tested them against common bacterial strains. The results demonstrated that certain modifications led to enhanced antibacterial efficacy compared to the parent compound .
Anticancer Activity
Another area of interest is the potential anticancer activity associated with this compound. Preliminary in vitro studies have suggested that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in bacterial metabolism.
- Cell Signaling Pathways: The compound could modulate signaling pathways that regulate cell survival and apoptosis.
Q & A
Q. What is the role of the Fmoc and tert-butoxycarbonyl (Boc) groups in this compound?
The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups act as orthogonal protecting groups for amines during peptide synthesis. The Fmoc group is base-labile and protects the piperidine nitrogen, enabling selective deprotection under mild basic conditions (e.g., piperidine). The Boc group, acid-labile, shields the amino-methyl moiety, allowing sequential deprotection without disturbing other functional groups. This dual protection is critical for stepwise solid-phase peptide synthesis (SPPS) .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
Key analytical methods include:
- HPLC : To assess purity and resolve by-products.
- NMR Spectroscopy : Confirms chemical shifts of the piperidine ring (δ ~1.5–3.5 ppm), Fmoc aromatic protons (δ ~7.3–7.8 ppm), and Boc tert-butyl group (δ ~1.4 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions) .
Q. What are the recommended storage conditions to maintain stability?
Store at –20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent premature deprotection of Boc/Fmoc groups .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize racemization during coupling reactions?
Racemization risks arise during activation of the carboxylic acid group. Mitigation strategies:
- Use coupling agents like HATU or DIC/Oxyma Pure, which reduce side reactions.
- Maintain low temperatures (0–4°C) and neutral pH during activation.
- Monitor reaction progress via TLC or in situ FTIR to limit over-activation .
Q. What experimental challenges arise when scaling up synthesis, and how can they be addressed?
Scaling up introduces issues like:
- Solvent Compatibility : Replace dichloromethane (DCM) with THF or DMF for safer large-scale use.
- Purification : Replace silica gel chromatography with recrystallization or centrifugal partition chromatography for cost-effective bulk purification .
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during Boc/Fmoc deprotection .
Q. How do conflicting NMR data for similar compounds inform structural validation?
Discrepancies in piperidine ring proton shifts (e.g., axial vs. equatorial conformers) may arise from solvent polarity or temperature. Resolve by:
- Comparing 2D NMR (COSY, HSQC) to assign stereochemistry.
- Conducting variable-temperature NMR to detect dynamic equilibria .
Q. What strategies enhance the compound’s bioavailability in peptide-drug conjugate studies?
- Prodrug Modifications : Introduce enzymatically cleavable linkers (e.g., Val-Cit-PABC) between the Fmoc-protected amine and the therapeutic payload.
- Lipidization : Attach fatty acid chains to the piperidine nitrogen to improve membrane permeability .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to protease active sites (e.g., HIV-1 protease).
- MD Simulations : Analyze stability of peptide-backbone conformations in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Methodological Considerations
Q. What steps ensure reproducibility in Boc/Fmoc deprotection?
Q. How should researchers troubleshoot low yields in piperidine ring functionalization?
Common issues:
- Steric Hindrance : Use microwave-assisted synthesis (50–100°C, 30 min) to enhance reaction kinetics.
- Side Reactions : Add Hünig’s base (DIPEA) to suppress premature carboxylic acid activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
